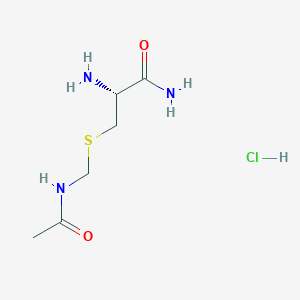

H-Cys(Acm)-NH2.HCl

Overview

Description

“H-Cys(Acm)-NH2.HCl” is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by an acetamidomethyl (Acm) group . This protecting group enables a vast array of peptide and protein chemistry, including the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Synthesis Analysis

The synthesis of “H-Cys(Acm)-NH2.HCl” involves protecting group chemistry, where the cysteine thiol group is protected and subsequently deprotected . This process facilitates the synthesis of complex disulfide-rich peptides . The Acm protecting group can be removed under conditions that are orthogonal to the acidic milieu used for global deprotection in Fmoc-based solid-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of “H-Cys(Acm)-NH2.HCl” includes a cysteine amino acid with an acetamidomethyl (Acm) group protecting the thiol group . This structure allows for the compound’s use in various peptide and protein chemistry applications .Chemical Reactions Analysis

The chemical reactions involving “H-Cys(Acm)-NH2.HCl” primarily concern the protection and deprotection of the cysteine thiol group . These reactions enable the synthesis of complex peptides and proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Cys(Acm)-NH2.HCl” are influenced by its structure and the presence of the Acm protecting group . The Acm group is stable to trifluoroacetic acid (TFA), making it suitable for use in Fmoc-based solid-phase peptide synthesis .Scientific Research Applications

Astrochemical Significance

In astrochemical studies, hydrogen cyanide (HCN), a molecule related to H-Cys(Acm)-NH2.HCl, has been extensively studied due to its presence in the interstellar medium and comets. HCN is crucial in forming amino acids and other biologically significant molecules, playing a potential role in prebiotic chemistry. Experiments simulating space environments have shown that HCN in icy mixtures can quickly transform into other species when exposed to energetic environments like ultraviolet photons or protons, indicating its dynamic role in the chemistry of the interstellar medium and the solar system (Gerakines, Moore, & Hudson, 2004).

Biomolecular Detection and Sensing

A significant application of H-Cys(Acm)-NH2.HCl-related compounds involves the development of sensors for biological molecules. For example, an iridium(III) complex was synthesized as a selective sensor for homocysteine, showcasing a visible color change and luminescent variation upon interaction with the molecule. This specificity allows for the recognition of homocysteine over other similar amino acids and thiol-related peptides, indicating its potential for precise biomolecular detection (Chen et al., 2007).

Environmental Analysis

HCN, closely related to H-Cys(Acm)-NH2.HCl, has been used as a marker to identify biomass burning events in the environment. A study using a chemical ionisation mass spectrometer highlighted the correlation of HCN with carbon monoxide and acetonitrile, emphasizing its potential as a biomarker. The study also provided insights into global emission totals of HCN from biomass burning, showcasing its relevance in environmental monitoring (Breton et al., 2013).

Mechanism of Action

Target of Action

The primary target of H-Cys(Acm)-NH2.HCl is the cysteine thiol group in peptides and proteins . The compound plays a crucial role in protecting this group during peptide synthesis .

Mode of Action

H-Cys(Acm)-NH2.HCl, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, acts as a protecting group for the cysteine thiol group during peptide synthesis . It prevents unwanted reactions with the thiol group, allowing for the successful synthesis of complex peptides .

Biochemical Pathways

The compound is involved in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Pharmacokinetics

The pharmacokinetics of H-Cys(Acm)-NH2Its stability to trifluoroacetic acid (tfa) suggests that it may have good stability in acidic environments .

Result of Action

The use of H-Cys(Acm)-NH2.HCl in peptide synthesis results in peptides with protected cysteine residues. These peptides can then be further modified or used in various biochemical applications . The compound can be removed with mercury(II), silver(I), iodine, thallium(III), or other reagents to give cysteinyl peptides, or oxidatively to generate cystinyl peptides .

Action Environment

The action of H-Cys(Acm)-NH2.HCl is influenced by the solvent used. The rate of reaction is very solvent dependent, allowing a degree of selectivity between different cysteine protecting groups . In dipolar solvents, such as aqueous methanol and aqueous acetic acid, both trityl-protected cysteine and acetamidomethyl-protected cysteine react rapidly, whereas in non-polar solvents, such as dichloromethane and chloroform, the oxidation of acetamidomethyl-protected cysteine is extremely sluggish .

Safety and Hazards

Future Directions

The use of “H-Cys(Acm)-NH2.HCl” and other cysteine derivatives in peptide and protein synthesis is a growing field, with ongoing research into new methodologies for site-selective protein modification . Future directions may include the development of more efficient protecting groups and synthesis strategies .

properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPBPZOUBWCMM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673770 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(Acm)-NH2.HCl | |

CAS RN |

88530-32-9 | |

| Record name | S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

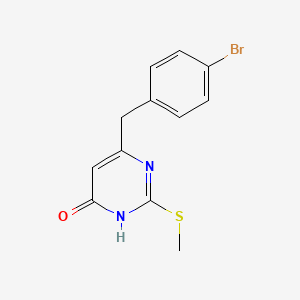

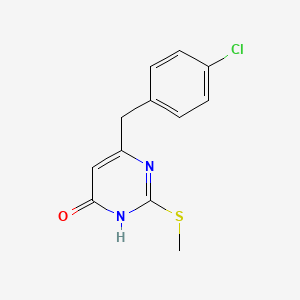

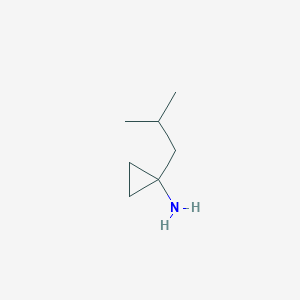

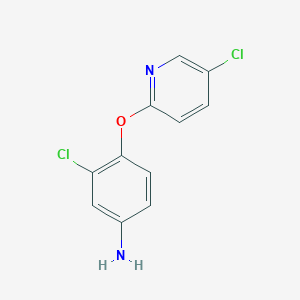

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)

![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)

![2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1493785.png)

![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)